molecular formula C7H7ClO2 B1631401 4-Chloro-3-methoxyphenol CAS No. 18113-07-0

4-Chloro-3-methoxyphenol

Cat. No. B1631401
CAS RN: 18113-07-0
M. Wt: 158.58 g/mol
InChI Key: NKFRBXPBRPYULV-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxyphenol is a chemical compound with the molecular weight of 158.58 . It is a colorless to white solid at ambient temperatures, although yellowing occurs with exposure to light and air . It is sold in a crystalline pellet form and has a slight, phenolic odor .


Synthesis Analysis

The synthesis of 4-Chloro-3-methoxyphenol can be achieved through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction requires a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached to it . The InChI code for this compound is 1S/C7H7ClO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-3-methoxyphenol has a density of 1.3±0.1 g/cm^3 . Its boiling point is 267.0±20.0 °C at 760 mmHg . The compound has a molar refractivity of 39.7±0.3 cm^3 .

Scientific Research Applications

Application in the Plastics, Adhesives, and Coatings Industry

  • Summary of the Application : m-Aryloxy phenols, including 4-Chloro-3-methoxyphenol, are commonly used in the production of plastics, adhesives, and coatings . They are added to these materials to improve their thermal stability and flame resistance .
  • Methods of Application : While the exact methods of application can vary depending on the specific material and use case, these compounds are typically mixed into the material during the production process to enhance its properties .
  • Results or Outcomes : The addition of m-Aryloxy phenols to these materials can significantly improve their thermal stability and flame resistance, making them safer and more durable .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of the Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application : These compounds can be added to various materials and products to provide these benefits. For example, they can be added to plastics to prevent oxidation, to sunscreens to absorb UV radiation, and to materials to make them more fire-resistant .
  • Results or Outcomes : The addition of m-Aryloxy phenols can enhance the properties of various products, making them more effective and safer to use .

Safety And Hazards

4-Chloro-3-methoxyphenol is corrosive to metals . Dust on elevated surfaces may create a dust cloud explosion hazard. Thermal decomposition releases hydrochloric acid and carbon oxides . Exposure to heat, open flames, and other potential sources of ignition must be avoided .

Future Directions

Phenol derivatives like 4-Chloro-3-methoxyphenol have high potential for synthesizing bioactive natural products and conducting polymers . They are slowly being recognized for their potential biological activities and their use in various industries, including plastics, adhesives, and coatings . Future research could focus on exploring these potentials further.

properties

IUPAC Name

4-chloro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFRBXPBRPYULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313376
Record name 4-Chloro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxyphenol

CAS RN

18113-07-0
Record name 4-Chloro-3-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18113-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KS Dodgson, RT Williams - Biochemical Journal, 1949 - ncbi.nlm.nih.gov
… Synthesis of 4-chloro-3-methoxyphenol. This compound was originally described by von Auwers & Pohl (1914-15), who obtained it in small yield by a lengthy procedure. We prepared it …
Number of citations: 29 www.ncbi.nlm.nih.gov
CA Lipinski, CE Aldinger, TA Beyer… - Journal of medicinal …, 1992 - ACS Publications
… A solution of 1.0 g (6.3 mmol) of 4-chloro-3-methoxyphenol and 5.4 g (6.3 mmol) of crotonic acid in 15 mL of CH3S03H was heated at 95 Cunder N2 for 20 h. The reaction was cooled to …
Number of citations: 47 pubs.acs.org
D Vishnu, G Neeraj, R Swaroopini, R Shobana… - … Science and Pollution …, 2017 - Springer
In this study, a tailor-made biocatalyst consisting of a co-immobilized lignolytic enzyme cascade on multi-functionalized magnetic silica microspheres (MSMS) was developed. Physical …
Number of citations: 43 link.springer.com
T Smital, S Terzic, R Zaja, I Senta, B Pivcevic… - Ecotoxicology and …, 2011 - Elsevier
The hazardous chemical contamination of untreated wastewater and secondary effluent from the wastewater treatment plant (WWTP) of the city of Zagreb, Croatia was comprehensively …
Number of citations: 119 www.sciencedirect.com
RM Quint - Radiation Physics and Chemistry, 2006 - Elsevier
… Because 4-chloro-3-methoxyphenol and 2-chloro-3-methoxyphenol were not available as reference substances it could not be excluded that the detected compound could be one of …
Number of citations: 5 www.sciencedirect.com
W Li, J Zhang - Chiral Phosphorous Based Ligands in Earth-Abundant …, 2023 - Elsevier
… Racemic 99 were prepared from 4-chloro-3-methoxyphenol 96 in three steps. The treatment of (R)-99 with trifluoroacetic anhydride followed by Pd-catalyzed substitution reaction …
Number of citations: 0 www.sciencedirect.com
S Protti, M Fagnoni, A Albini - The Journal of Organic Chemistry, 2012 - ACS Publications
… Accordingly, the irradiation of 4-chloro-3-methoxyphenol 6b in the presence of 7a (1 M) gave compound 19, although in a moderate yield and at a slower rate (80% consumption after …
Number of citations: 37 pubs.acs.org
HJ Yoon, M Dakanali, D Lichlyter, WM Chang… - Organic & …, 2011 - pubs.rsc.org
We describe the design, synthesis and fluorescent profile of a family of self-calibrating dyes that provide ratiometric measurements of fluid viscosity. The design is based on covalently …
Number of citations: 27 pubs.rsc.org
B Drießen‐Hölscher, J Kralik, F Agel… - Advanced Synthesis …, 2004 - Wiley Online Library
… The new derivatives 1b ± e were synthesized by reacting the readily available 4-chloro-3-methoxyphenol (2) with diiodomethane to form 3, followed by the oxidative coupling of 3 to 4 (…
Number of citations: 22 onlinelibrary.wiley.com
X Chen, X Liu, JS Martinez, JT Mohr - Tetrahedron, 2016 - Elsevier
A practical and efficient method for the direct, regioselective conversion of vinylogous esters to haloresorcinols is reported. Control of the reaction conditions enables synthesis of either …
Number of citations: 16 www.sciencedirect.com

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